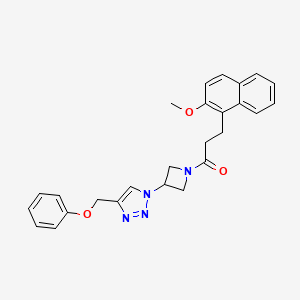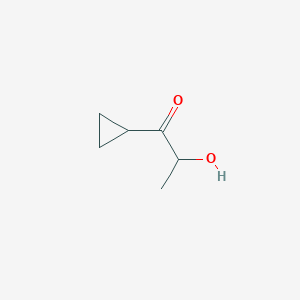![molecular formula C20H15ClN4O2 B2888682 8-chloro-2-(1H-indole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034267-61-1](/img/structure/B2888682.png)
8-chloro-2-(1H-indole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of indole and dipyridopyrimidinone. Indoles are a class of organic compounds that are widely distributed in the natural environment and can be produced by a variety of bacteria . Dipyridopyrimidinones are a class of organic compounds that contain a pyrimidinone which is fused to two pyridine rings .
Scientific Research Applications
Anti-inflammatory and Ulcerogenic Potential
Derivatives of pyrimidine-pyridine hybrids, including structures related to 8-chloro-2-(1H-indole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one, have been synthesized and studied for their anti-inflammatory effects and ulcerogenic liability. Compounds demonstrated significant COX-2 inhibitory activity, with some exhibiting superior edema inhibition compared to celecoxib. Importantly, these compounds also showed lower ulcerogenic effects than indomethacin, highlighting their potential as safer anti-inflammatory agents (Abdelgawad, Bakr, & Azouz, 2018).
Antimicrobial Activities
Research into pyrimidino derivatives, including the core structure of 8-chloro-2-(1H-indole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one, has shown these compounds to exhibit significant antimicrobial activities. The synthesized compounds were effective against various test microbes, suggesting that the combination of indole and benzene nuclei in a single molecule might enhance antimicrobial efficacy. This synergy in molecular structure could lead to the development of novel antimicrobial agents with broad-spectrum activities (Chauhan, Siddiqi, & Dwivedi, 2017).
Synthesis and Biological Evaluation
The synthesis of novel indole derivatives containing pyridopyrimidine and pyrazolopyridine moieties has been explored, with these compounds being evaluated for their antimicrobial and antioxidant activities. This research indicates the potential of such derivatives in developing new therapeutic agents that possess both antimicrobial and antioxidant properties, offering dual benefits in medical applications (Saundane, Vijaykumar, Vaijinath, & Walmik, 2013).
DFT Analysis of Synthesized Derivatives
A study focused on the synthesis of pyrido[2,3-d]pyrimidine indole derivatives, employing DFT and TD-DFT calculations to characterize their geometry and electronic structure. This research underscores the utility of computational methods in understanding the properties of novel compounds, facilitating the design and synthesis of molecules with desired biological activities (Rangel et al., 2017).
properties
IUPAC Name |
13-chloro-5-(1H-indole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2/c21-14-2-4-18-23-17-6-8-24(11-15(17)20(27)25(18)10-14)19(26)13-1-3-16-12(9-13)5-7-22-16/h1-5,7,9-10,22H,6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQYXZMSTLKPIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)C4=CC5=C(C=C4)NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-2-(1H-indole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]ethanol](/img/structure/B2888600.png)
![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2888601.png)
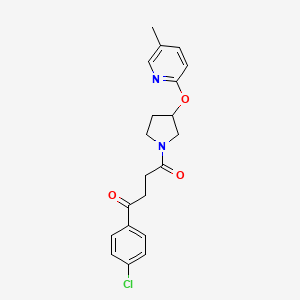
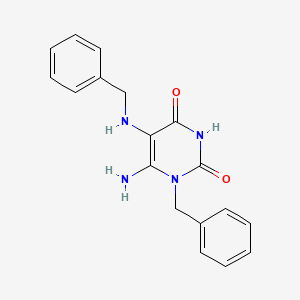
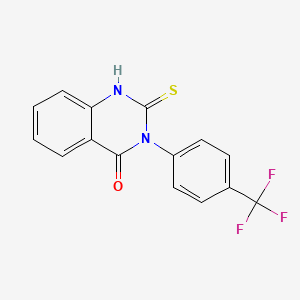
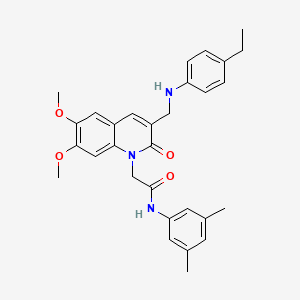
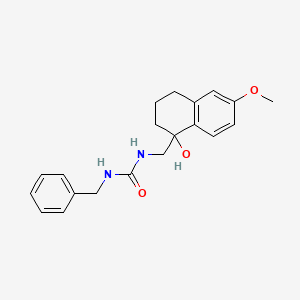
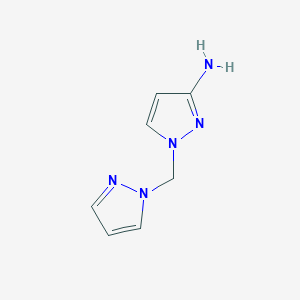
![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2888613.png)
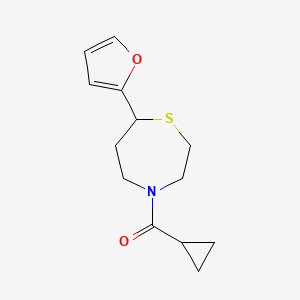
![4-(4-Cyclopropylsulfonylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2888618.png)
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2888619.png)
